5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-1-propyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-4-10-5(2)8-6(7)9-10/h3-4H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBQCDYVODUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Methyl 1 Propyl 1h 1,2,4 Triazol 3 Amine and Analogous 1,2,4 Triazole 3 Amines
Classical and Established Methodologies for 1,2,4-Triazole (B32235) Annulation
Traditional methods for constructing the 1,2,4-triazole ring often involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms. These foundational reactions remain valuable for their reliability and access to a wide range of substituted triazoles.
Cyclization Reactions involving Amidines and Hydrazines
The reaction between amidines and hydrazines, or their derivatives, is a cornerstone of 1,2,4-triazole synthesis. A prominent example is the Einhorn-Brunner reaction, which involves the acid-catalyzed condensation of diacylamines with hydrazines or semicarbazides to form substituted 1,2,4-triazoles. wikipedia.orgdrugfuture.comdrugfuture.com This reaction is known for its regioselectivity. wikipedia.org For the target compound, a plausible route would involve the reaction of a suitably N-acylated amine with propylhydrazine.
Another classical approach is the Pellizzari reaction, discovered in 1911, which involves heating an amide with a hydrazide to produce a 1,2,4-triazole. wikipedia.orgyoutube.com This method, however, can be limited by high temperature requirements, extended reaction times, and modest yields. wikipedia.org When the acyl groups of the reacting amide and acylhydrazine differ, a mixture of triazole products may be formed due to acyl group interchange. drugfuture.comdrugfuture.com
A hypothetical Pellizzari-type synthesis for 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine could involve the condensation of acetamide (B32628) with 1-propyl-carbohydrazide, though this specific reaction is not explicitly detailed in the reviewed literature.
Multi-component Reaction Approaches to Substituted 1,2,4-Triazoles
Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step, enhancing efficiency and atom economy. acs.org Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles.
One such strategy involves the one-pot, two-step synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, a primary amidine, and a monosubstituted hydrazine (B178648), which can produce yields up to 90%. frontiersin.orgnih.gov Another metal- and oxidant-free three-component reaction combines amidines, isothiocyanates, and hydrazines to yield fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org This [2+1+2] cyclization strategy is noted for its mild conditions and scalability. isres.org
To synthesize the target compound via an MCR, one might hypothetically react propylhydrazine, an acetate (B1210297) source, and a source for the 3-amino group in a one-pot process. For instance, a multicomponent process for synthesizing 1-aryl 1,2,4-triazoles directly from anilines has been developed, showcasing the versatility of this approach. acs.org
Contemporary and Catalyst-Mediated Synthetic Routes
Modern synthetic chemistry has introduced more efficient and environmentally benign methods for 1,2,4-triazole synthesis, including the use of microwave irradiation, electrochemistry, and metal catalysis.
Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of 1,2,4-triazoles. nih.gov
A notable application is the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate or hydrochloride under microwave irradiation to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net An efficient, microwave-assisted method for synthesizing these compounds from volatile aliphatic or benzoic acids has been developed, achieving high yields at 180 °C in sealed vessels. mdpi.com This approach is particularly suitable for volatile starting materials and has been scaled up successfully. mdpi.com For example, the reaction of various carboxylic acids with aminoguanidine bicarbonate under optimized microwave conditions has yielded a range of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com
An alternative microwave-assisted pathway involves the acylation of aminoguanidine hydrochloride with succinic anhydride, followed by recyclization with an amine to form the 1,2,4-triazole ring. mdpi.comrsc.org The direct reaction of nitriles and hydrazides under microwave irradiation, without a base or solvent, has also been reported for the efficient synthesis of 3,5-disubstituted 1,2,4-triazoles. scipublications.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield (%) (Microwave) | Reference |
|---|---|---|---|---|
| N-substituted propenamide synthesis | Several hours | 33–90 seconds | 82% | rsc.org |
| Piperazine-azole-fluoroquinolone synthesis | 27 hours | 30 minutes | 96% | rsc.org |
| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one synthesis | Not specified | 5 minutes | 96% | rsc.org |
Electrochemical Synthesis of 1,2,4-Triazole Derivatives
Electrochemical synthesis represents a green and reagent-free alternative for constructing heterocyclic compounds. rsc.org This method avoids the need for chemical oxidants and transition-metal catalysts by using electricity to drive the reaction. rsc.orgresearchgate.net
A facile electrochemical approach has been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate, using an in situ generated iodide radical or iodine. organic-chemistry.orgisres.org This method proceeds at room temperature with good to excellent yields. isres.org Another electro-oxidative cyclization uses hydrazones, which react with benzylamines or benzamides, to form a series of 1,2,4-triazoles in satisfactory yields using inexpensive stainless steel as the anode. nih.gov Furthermore, a KI-mediated electrochemical method has been developed for the synthesis of trisubstituted 1,2,4-triazoles from hydrazones and amidine derivatives. bohrium.com
Oxidative Coupling and Metal-Catalyzed Processes for 1,2,4-Triazole Formation
Transition-metal catalysis has emerged as a powerful tool for the formation of 1,2,4-triazoles, often through oxidative coupling reactions that form key C-N and N-N bonds. acs.org Copper catalysts are frequently employed due to their low cost and ready availability. acs.org
A copper-catalyzed oxidative coupling reaction using air as the oxidant can produce 1,2,4-triazole derivatives from amidines and nitriles. frontiersin.orgacs.org This process involves sequential N-C and N-N bond formation and tolerates a wide range of functional groups. acs.org For instance, a copper-catalyzed one-pot method can prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization, using oxygen as the oxidant. nih.gov
The regioselectivity of triazole formation can be dependent on the metal catalyst used. In the [3+2] cycloaddition of isocyanides with aryl diazonium salts, Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. frontiersin.orgorganic-chemistry.org Iodine has also been used as a catalyst in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org
Table 2: Metal-Catalyzed Synthesis of Substituted 1,2,4-Triazoles
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(II) / Air | Amidines, Nitriles | 1,3,5-Trisubstituted | Good | acs.org |
| CuCl₂ / O₂ | Amidines, DMF | 1,3-Disubstituted | up to 85% | frontiersin.org |
| Ag(I) | Isocyanides, Aryl Diazonium Salts | 1,3-Disubstituted | up to 88% | frontiersin.org |
| Cu(II) | Isocyanides, Aryl Diazonium Salts | 1,5-Disubstituted | up to 79% | frontiersin.org |
| HClO₄-SiO₂ | Amidrazone, Anhydride | 3,4,5-Trisubstituted | 55-95% | nih.gov |
Metal-Free Organic Transformations Leading to 1,2,4-Triazoles
The development of metal-free synthetic routes to 1,2,4-triazoles is of significant interest to circumvent the cost and potential toxicity associated with metal catalysts. Several strategies have emerged that rely on the inherent reactivity of organic precursors.
One notable metal-free approach involves the three-component condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This method proceeds via a [2+1+2] cyclization strategy, offering an environmentally friendly and scalable synthesis of fully substituted 1H-1,2,4-triazol-3-amines under mild conditions. organic-chemistry.org Another versatile metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles utilizes the reaction of hydrazones with aliphatic amines under oxidative conditions, catalyzed by iodine. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org
Furthermore, 1,3,5-trisubstituted 1,2,4-triazoles can be accessed through a highly regioselective one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org The use of microwave irradiation has also been explored to facilitate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) in the absence of a catalyst, demonstrating excellent functional-group tolerance. organic-chemistry.org
A three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a metal-free pathway to 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org This synthesis is based on a [3+2] annulation of an in situ generated nitrile ylide with the aryldiazonium salt. organic-chemistry.org Additionally, a metal-free three-component synthesis of 1,5-disubstituted 1,2,3-triazoles from α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes has been reported. nih.govacs.org
These metal-free approaches offer significant advantages in terms of sustainability and cost-effectiveness for the synthesis of a diverse range of 1,2,4-triazole derivatives.
Specific Precursor-Based Syntheses for this compound and Structurally Related Compounds
The synthesis of the target compound, this compound, can be envisioned through several precursor-based strategies. The key challenge lies in the controlled introduction of the methyl group at the C5 position, the amino group at the C3 position, and the propyl group at the N1 position.
Aminoguanidine is a versatile precursor for the synthesis of 3-amino-1,2,4-triazoles. The direct condensation of aminoguanidine with carboxylic acids is a common and straightforward method to obtain 5-substituted-3-amino-1,2,4-triazoles. researchgate.netmdpi.com For the synthesis of the core of our target molecule, 5-methyl-3-amino-1H-1,2,4-triazole, acetic acid would be the carboxylic acid of choice. The reaction is typically performed under acidic conditions and can be accelerated using microwave irradiation. mdpi.com
A general procedure involves reacting aminoguanidine bicarbonate with a carboxylic acid. mdpi.comorgsyn.org For instance, heating aminoguanidine bicarbonate with formic acid yields 3-amino-1H-1,2,4-triazole. orgsyn.org Analogously, using acetic acid would lead to the formation of 5-methyl-3-amino-1H-1,2,4-triazole. This intermediate can then be N-alkylated to introduce the propyl group. The alkylation of the triazole ring, however, can lead to a mixture of regioisomers (N1, N2, or N4 alkylation), which will be discussed in section 2.4.
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been proposed, which utilize succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The synthetic strategy depends on the nucleophilicity of the amine. rsc.org
| Precursors | Reagents/Conditions | Product | Reference(s) |
| Aminoguanidine bicarbonate, Acetic acid | Heat or Microwave irradiation | 5-Methyl-3-amino-1H-1,2,4-triazole | researchgate.netmdpi.com |
| Aminoguanidine hydrochloride, Succinic anhydride, Amines | Microwave irradiation | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |
| Aminoguanidine bicarbonate, Formic acid | Heat | 3-Amino-1H-1,2,4-triazole | orgsyn.org |
Nitriles and cyanamides are also valuable precursors for constructing the 1,2,4-triazole ring. A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed through the annulation of nitriles with hydrazines. rsc.org This method tolerates a variety of functional groups on both the nitrile and hydrazine components. rsc.org To synthesize a 5-methyl-3-amino-1,2,4-triazole derivative, one could potentially use acetonitrile (B52724) as the nitrile source.
Cyanamide (B42294) and its derivatives can also be employed. A regioselective synthesis of trisubstituted 1,2,4-triazoles has been described through the reaction of nitrile imines with guanidine (B92328) derivatives. researchgate.net These 1,3-dipolar cycloaddition reactions proceed in moderate to good yields with excellent regioselectivity. researchgate.net Another approach involves a formal 1,3-dipolar cycloaddition of organo-cyanamide ions with nitrile imine dipoles to afford 1,2,4-triazol-3-imines, which can be subsequently hydrolyzed to the corresponding 1,2,4-triazol-5-ones. nih.govorganic-chemistry.org
The reaction of N-phenyl ethyl acetydrazonate with cyanamide has been shown to produce 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, confirming the utility of cyanamide in forming the 3-amino-1,2,4-triazole core. nih.gov
| Precursors | Reagents/Conditions | Product Type | Reference(s) |
| Nitriles, Hydrazines | Base-mediated annulation | 1,3,5-Trisubstituted 1,2,4-triazoles | rsc.org |
| Nitrile imines, Guanidine derivatives | 1,3-Dipolar cycloaddition | Trisubstituted 3-amino-1,2,4-triazoles | researchgate.net |
| Organo-cyanamides, Nitrile imines | 1,3-Dipolar cycloaddition | 1,2,4-Triazol-3-imines | nih.govorganic-chemistry.org |
| N-phenyl ethyl acetydrazonate, Cyanamide | Reflux in methanol | 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole | nih.gov |
Control of Regioselectivity and Optimization of Reaction Yields in 1,2,4-Triazole Synthesis
A significant challenge in the synthesis of N-substituted 1,2,4-triazoles, such as this compound, is controlling the regioselectivity of the N-alkylation step. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated, leading to a mixture of isomers.
The regioselectivity of alkylation is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent. For S-substituted 1,2,4-triazoles, it has been observed that alkylation often occurs preferentially at the N(2) position. nih.gov In some cases, a mixture of N(1) and N(2) alkylated products is obtained. nih.gov
To achieve regioselective synthesis, various strategies can be employed. One approach is to use directing groups that favor alkylation at a specific nitrogen atom. Another strategy involves the careful selection of reaction conditions. For instance, in the alkylation of 4-trifluoroacetyltriazoles, the choice of base was found to significantly influence the regioselectivity, with Na2CO3 providing the best results for preferential formation of the 2-isomeric triazole. mdpi.com
In the context of synthesizing 1,3- and 1,5-disubstituted-1,2,4-triazoles, catalyst control has been demonstrated to be effective. For example, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed to selectively yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by using Ag(I) or Cu(II) catalysts, respectively. organic-chemistry.org
Optimization of reaction yields is another critical aspect. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the formation of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com The molar ratio of reagents, temperature, and reaction time are key parameters that need to be optimized to maximize the yield of the desired product. mdpi.com For instance, in the direct condensation of carboxylic acids with aminoguanidine bicarbonate, a systematic study of these parameters led to the development of a high-yielding protocol. mdpi.com
For the synthesis of this compound, a plausible route would involve the initial synthesis of 5-methyl-3-amino-1H-1,2,4-triazole from aminoguanidine and acetic acid. The subsequent N-propylation would require careful optimization of reaction conditions (e.g., choice of propyl halide, base, and solvent) to favor the formation of the desired N1-propyl isomer. The use of computational methods, such as DFT calculations, can also aid in predicting the most likely site of alkylation and guide the experimental design. uzhnu.edu.ua
Computational Chemistry and Theoretical Studies on 5 Methyl 1 Propyl 1h 1,2,4 Triazol 3 Amine and 1,2,4 Triazole Derivatives
Quantum Chemical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the structural and electronic properties of 1,2,4-triazole (B32235) systems. dnu.dp.uanih.gov Methods such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), have proven effective in optimizing molecular geometries and predicting various chemical parameters with high accuracy. nih.govnih.govresearcher.lifetandfonline.com These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. dnu.dp.ua The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. dnu.dp.uaresearchgate.net
For 1,2,4-triazole derivatives, the HOMO is typically distributed over the electron-rich triazole ring and its substituents, while the LUMO is also localized on the ring system. researchgate.netresearchgate.net The energy of these orbitals and their gap can be fine-tuned by the nature of the substituents attached to the triazole core. For 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, the amine, methyl, and propyl groups would influence the electron distribution and orbital energies.
Table 1: Illustrative Frontier Orbital Energies for 1,2,4-Triazole Derivatives The following data is representative of typical values found for 1,2,4-triazole derivatives in computational studies and serves as an illustration.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
This is an interactive table. Click on the headers to sort.
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In 1,2,4-triazole derivatives, the nitrogen atoms of the heterocyclic ring are characteristically electron-rich, representing nucleophilic sites. researchgate.netresearchgate.net Conversely, the hydrogen atoms of amine groups or acidic protons attached to the ring are typically electron-deficient, acting as electrophilic sites. For this compound, the MEP would likely show negative potential around the triazole's nitrogen atoms and the amine group's nitrogen, with positive potential around the amine's hydrogen atoms.
Atomic net charges, often calculated via Natural Bond Orbital (NBO) analysis, provide a quantitative measure of this electron distribution. nih.gov
Table 2: Illustrative Natural Bond Orbital (NBO) Charges on Key Atoms The following data is representative of typical values found for substituted 1,2,4-triazoles and serves as an illustration for this compound.
| Atom | Illustrative Net Charge (e) |
|---|---|
| N (in triazole ring) | -0.45 to -0.60 |
| N (of amine group) | -0.85 |
| C (in triazole ring) | +0.30 to +0.40 |
This is an interactive table. Click on the headers to sort.
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. dnu.dp.uanih.gov Calculated vibrational frequencies typically show excellent agreement with experimental data after applying a scaling factor, which helps to resolve ambiguities in spectral assignments. nih.govtandfonline.com
For 1,2,4-triazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of alkyl and aromatic groups, C=N stretching, and various ring breathing and deformation modes. acs.orgasianpubs.org For this compound, specific frequencies would be associated with the vibrations of the propyl and methyl groups in addition to the core triazole-amine structure. Bands in the 1100-900 cm⁻¹ region are often attributed to 1,2,4-triazole ring vibrations. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 1,2,4-Triazole Derivatives
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (amine) | 3300 - 3400 | Stretching |
| C-H (alkyl) | 2850 - 3000 | Stretching |
| C=N (triazole ring) | 1620 - 1625 | Stretching |
This is an interactive table. Click on the headers to sort.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other stabilizing interactions within a molecule by analyzing the electron density in a localized orbital framework. wikipedia.orgmpg.deyoutube.com It provides a detailed picture of the Lewis structure, including lone pairs (LP) and bonding (σ, π) and antibonding (σ, π) orbitals. wikipedia.org
The stability of a molecule can be explained by hyperconjugative interactions, which involve charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. youtube.com In 1,2,4-triazole derivatives, significant stabilizing energy can arise from the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals (e.g., LP(N) → σ*) of adjacent bonds, which contributes to the aromaticity and stability of the ring. researchgate.net These interactions are crucial for understanding the molecule's electronic structure and reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. tandfonline.com MD is used to study the conformational changes of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govpensoft.net By simulating the movements of atoms and molecules, MD can reveal how 1,2,4-triazole derivatives behave in solution, assessing the stability of different conformers and tautomers. tandfonline.com Key parameters such as interaction energies, root-mean-square deviation (RMSD), and hydrogen bond analysis provide quantitative insights into the stability of the molecule and its complexes. pensoft.netrsc.org Such simulations are instrumental in understanding how these compounds might bind to biological targets. rsc.orgtandfonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-Triazole |
| 1H-1,2,4-triazole |
| 4H-1,2,4-triazole |
| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol |
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione |
| 4H-3-amino-1,2,4-triazole |
| 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thione |
| 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |
| 1,2,3-triazole |
| Urazole |
| Fluconazole |
| Itraconazole |
| Letrozole |
| Paclobutrazol |
| Thiosemicarbazide |
| Formic Acid |
| Nitric Acid |
| Hydrogen Peroxide |
| Carbon Disulfide |
| Hydrazine (B178648) Hydrate |
| 1,10-phenanthroline-5,6-dione |
Simulation of Molecular Interactions in Various Environments
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions of 1,2,4-triazole derivatives in different media, such as in a vacuum, water, or acidic solutions. nih.govtandfonline.com These simulations can predict total energies and calculate interaction energies and angle parameters, offering a detailed view of molecular conformations. nih.govtandfonline.com
For instance, studies on various 1,2,4-triazole derivatives have shown that the presence of intermolecular hydrogen bonds can significantly increase interaction energies. nih.govtandfonline.com The stability of different tautomeric forms, such as thione derivatives, can be confirmed in solution environments. nih.govtandfonline.com In acidic media, certain 1,2,4-triazole compounds demonstrate high interaction energy, which is a key factor in applications like corrosion inhibition. nih.govtandfonline.com
Computational studies have also explored the interactions between 1,2,4-triazole derivatives and biological targets. Through molecular docking and MD simulations, researchers can investigate the binding of these compounds to enzymes, identifying key interactions such as hydrogen bonds and π-stacking that contribute to their biological activity. pensoft.net For example, the nitrogen atoms of the triazole ring can form hydrogen bonds with amino acid residues in an enzyme's active site. pensoft.net
The energetic behavior of triazole compounds in different solvents has been examined using methods like the Onsager model. tandfonline.com These studies reveal that the total energy of a triazole derivative can decrease with increasing solvent polarity, providing insights into its solubility and stability in various chemical environments. tandfonline.com
Computational Assessment of Adsorption Processes (e.g., for Corrosion Inhibition)
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are extensively used to evaluate the adsorption of 1,2,4-triazole derivatives onto metal surfaces for corrosion inhibition. bohrium.comresearchgate.net These studies help in understanding the mechanism of protection at a molecular level.
DFT calculations can determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). These parameters are correlated with the inhibition efficiency of the molecules. researchgate.net A lower energy gap suggests a higher reactivity and a greater ability for electron transfer, which is beneficial for adsorption onto metal surfaces. researchgate.net
MD simulations provide a dynamic picture of the adsorption process. They can predict the orientation of the inhibitor molecules on the metal surface and calculate the adsorption energy. bohrium.comresearchgate.net A negative and high value for the adsorption energy indicates a spontaneous and strong adsorption process. bohrium.comresearchgate.net For many 1,2,4-triazole derivatives, the adsorption is found to be a combination of physical and chemical interactions (physisorption and chemisorption). ktu.lt The flat orientation of the triazole ring on the surface maximizes the contact area and enhances the protective effect. researchgate.net
Studies have shown that the presence of heteroatoms like sulfur, nitrogen, and oxygen in the structure of triazole derivatives provides more active sites for adsorption on metal surfaces. nih.gov The adsorption process often follows the Langmuir adsorption isotherm, and the negative values of the Gibbs free energy of adsorption (ΔG°ads) confirm the spontaneity of the process. bohrium.comresearchgate.net
| Inhibitor | Method | Adsorption Energy (kJ/mol) | Surface | Reference |
|---|---|---|---|---|
| 3-amino-1,2,4-triazole-5-thiol (ATT) | MD Simulation | Not specified | Cu-30Ni alloy | researchgate.net |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | MD Simulation | Not specified | Carbon Steel | bohrium.com |
| (Z)-4-((2,4-dihydroxybenzylidene) amino)-5-methy-2,4-dihydro-3H-1,2,4-triazole-3-thione | DFT | Not specified | Mild Steel | researchgate.net |
Theoretical Prediction of Advanced Physicochemical Properties
Evaluation of Nonlinear Optical (NLO) Properties
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the nonlinear optical (NLO) properties of 1,2,4-triazole derivatives. dntb.gov.uaresearchgate.net These compounds are of interest for applications in optoelectronics and materials science. dntb.gov.uaresearchgate.net
The NLO properties are determined by calculating the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.net A high value for these parameters indicates a strong NLO response. For instance, studies on certain N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown significant linear polarizability and hyperpolarizability values, suggesting their potential for use in NLO materials. researchgate.net
The analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also crucial in understanding the NLO properties. A small HOMO-LUMO energy gap is often associated with a higher polarizability and a larger NLO response. researchgate.net Theoretical studies have shown that modifying the structure of the 1,2,4-triazole ring with different substituents can tune the energy gap and enhance the NLO properties. researchgate.net
| Property | Value | Unit | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.618 | eV | researchgate.net |
| Linear Polarizability (α) | 4.195 x 10-23 | esu | researchgate.net |
| First Hyperpolarizability (β) | 6.317 x 10-30 | esu | researchgate.net |
| Second Hyperpolarizability (γ) | 4.314 x 10-35 | esu | researchgate.net |
Theoretical Thermal Decomposition Pathway Analysis (Excluding Energetic Materials Context)
Theoretical studies are employed to understand the thermal decomposition mechanisms of 1,2,4-triazole derivatives, which is important for assessing their thermal stability. researchgate.net These investigations often use computational methods like Density Functional Theory (DFT) to model the decomposition pathways and calculate the activation energies. researchgate.net
For the parent 1H-1,2,4-triazole, theoretical studies have identified that intramolecular proton transfer is a key step in the initial decomposition pathway. researchgate.net The energy barrier for this process is a critical factor in determining the thermal stability of the compound. acs.org It has been observed that 1,2,4-triazole is more stable than its 1,2,3-triazole isomer due to a higher energy barrier for its primary decomposition path. acs.org
The introduction of substituents on the triazole ring can influence the decomposition mechanism and stability. For example, the presence of a methyl group can lower the decomposition temperature compared to the unsubstituted triazole. researchgate.net Computational models can predict the onset temperatures of decomposition, which often show good agreement with experimental data from techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These theoretical analyses provide a deeper understanding of the factors controlling the thermal stability of 1,2,4-triazole derivatives. researchgate.net
| Compound | Calculated TDSC (°C) | Measured TDSC (°C) | Reference |
|---|---|---|---|
| 1H-1,2,4-triazole (1Htri) | 297 | 338 | researchgate.net |
| 3-methyl-1H-1,2,4-triazole (1Htri-CH3) | 114 | 172 | researchgate.net |
| 3-amino-1H-1,2,4-triazole (1Htri-NH2) | 289 | 293 | researchgate.net |
Advanced Applications of 5 Methyl 1 Propyl 1h 1,2,4 Triazol 3 Amine and 1,2,4 Triazole Derivatives in Materials Science and Industrial Chemistry
Utilization in Functional Materials and Device Fabrication
The inherent properties of the 1,2,4-triazole (B32235) ring system, such as its high nitrogen content, aromaticity, and thermal stability, make its derivatives highly suitable for incorporation into functional materials. These materials are at the heart of various modern technologies, from vibrant displays to next-generation energy solutions.
Organic Electronics and Optoelectronics
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create lightweight, flexible, and cost-effective devices. 1,2,4-triazole derivatives have emerged as a key class of materials in this domain due to their excellent charge-transporting capabilities and high triplet energies.
Organic Light-Emitting Diodes (OLEDs), including their phosphorescent (PHOLEDs) and polymer-based (PLEDs) counterparts, rely on a multilayered structure where organic materials emit light upon the application of an electric current. The efficiency and color purity of these devices are critically dependent on the properties of the materials used.
1,2,4-triazole derivatives are particularly valued as host materials in the emissive layer of PHOLEDs. Their high triplet energy levels are crucial for confining the triplet excitons of the phosphorescent dopants, preventing energy loss and ensuring efficient light emission. For instance, novel bipolar blue emitters incorporating 1,2,4-triazole and phenanthroimidazole moieties have been synthesized. Non-doped OLEDs based on these materials, such as TAZ-PPI and 4NTAZ-PPI, have demonstrated high external quantum efficiencies (EQEs) of up to 7.3% with minimal efficiency roll-off, a common issue in OLEDs where efficiency decreases at high brightness. rsc.org
Another study reported a violet-blue OLED using a phenanthroimidazole-substituted 1,2,4-triazole derivative, PI-TAZ-tbuCZ. This device achieved a maximum EQE of 6.01% and emitted light with CIE coordinates of (0.160, 0.043), aligning with the blue-light standard for ultra-high-definition televisions. nih.gov The incorporation of the 1,2,4-triazole unit contributes to high thermal stability and helps in achieving the desired short-wavelength emission. nih.gov
The potential of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine in this context lies in its core structure. The 1,2,4-triazole ring provides the necessary electronic properties and high triplet energy, while the methyl and propyl groups could enhance the material's processability and film-forming characteristics. The amino group could be a site for further functionalization to fine-tune the electronic properties or to attach it to a polymer backbone for PLED applications.
Table 1: Performance of Selected 1,2,4-Triazole Derivatives in OLEDs
| Compound | Device Role | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Emission Color |
|---|---|---|---|---|---|
| 4NTAZ-PPI | Blue Emitter | 7.3 | 1000 | (0.149, 0.131) | Blue |
| TAZ-PPI | Blue Emitter | 5.9 | 1000 | (0.149, 0.130) | Blue |
| PI-TAZ-tbuCZ | Violet-Blue Emitter | 6.01 | 500 (at 5.10% EQE) | (0.160, 0.043) | Violet-Blue |
For efficient operation, OLEDs require balanced injection and transport of electrons and holes. An imbalance can lead to reduced efficiency and device degradation. Due to their electron-deficient nature, 1,2,4-triazole derivatives are excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs). sigmaaldrich.com They facilitate the movement of electrons from the cathode to the emissive layer while impeding the flow of holes, thus confining charge recombination to the desired region.
The combination of electron-donating and electron-accepting moieties within the same molecule can create bipolar materials that exhibit both hole and electron transporting capabilities, leading to more balanced charge transport. rsc.org The structure of this compound, with its electron-deficient triazole core and potentially electron-donating amino group, suggests it could be engineered into such a bipolar material.
Organic photovoltaic (OPV) cells, including perovskite solar cells (PSCs), represent a promising technology for low-cost solar energy conversion. The performance of these devices is highly dependent on the interfaces between the different layers.
PSCs passivated with 4-HTAZ have achieved a champion PCE of 25.12% and retained 92.7% of their initial efficiency after 500 hours of continuous operation. nih.gov The structural similarity of this compound to 4-HTAZ suggests it could perform a similar role. The presence of the amino group is key for this application, and the alkyl substituents may further enhance its properties by improving solubility and forming a more uniform passivating layer.
Table 2: Performance of Perovskite Solar Cells with 1,2,4-Triazole Derivative Passivation
| Passivating Agent | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
|---|---|---|---|---|
| 4H-3-amino-1,2,4-triazole (4-HTAZ) | 25.12 | - | - | - |
Detailed Voc, Jsc, and FF values for the champion cell were not provided in the source material.
Energy Technologies and Storage
The development of efficient energy storage systems is crucial for the widespread adoption of renewable energy sources and the advancement of portable electronics.
Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of a supercapacitor is largely determined by its electrode materials.
While the application of 1,2,4-triazole derivatives in supercapacitors is a less explored area, recent studies have shown their potential. Research on polyoxometalate-based compounds modified with 1,3,4-triazole derivatives has demonstrated their excellent properties as supercapacitor materials. rsc.org These materials, when used to modify glassy carbon electrodes, exhibited promising electrochemical performance. rsc.org
Although this research focuses on a different isomer of triazole, it points to the potential of nitrogen-rich heterocyclic compounds in this application. The high nitrogen content of this compound could contribute to pseudocapacitive behavior through faradaic reactions at the electrode surface, potentially enhancing the specific capacitance. A recent review has also highlighted the role of 1,2,4-triazoles in the development of functional materials for energy storage. nih.gov Further research is needed to explore the direct application of this compound and its derivatives as electrode materials for supercapacitors.
Proton Exchange Membranes (PEMs)
Derivatives of 1,2,4-triazole are recognized for their potential in the development of high-temperature proton exchange membranes (PEMs) for fuel cells. These membranes facilitate the transport of protons under anhydrous or low-humidity conditions and at temperatures exceeding 100°C. The nitrogen atoms in the triazole ring can participate in proton transfer, making them effective proton conductors.
Research has shown that incorporating 1H-1,2,4-triazole into polymer membranes can enhance their proton conductivity, especially at elevated temperatures. chemicalbook.com This is attributed to the formation of low-barrier hydrogen bonds between the triazole molecules and an acid dopant, which creates an efficient pathway for proton hopping. chemicalbook.com For instance, composite membranes based on polymers like polybenzimidazole (PBI) doped with acids and modified with 1H-1,2,4-triazole have demonstrated improved performance characteristics. chemicalbook.com
Furthermore, copolymers of 1-vinyl-1,2,4-triazole (B1205247) are being investigated for the creation of anhydrous proton-conducting membranes. chemicalbook.com In these systems, the N-heterocyclic units act as proton solvents, while acidic groups serve as proton-donating sites, leading to high proton conductivity in the absence of water. chemicalbook.com While specific data on this compound in PEMs is not extensively documented, the fundamental properties of the 1,2,4-triazole core suggest its potential utility in this application. The presence of the amine and methyl groups could further influence the proton conductivity and mechanical properties of the membrane.
A study on the effects of 1,2,4-triazole as an additive in PEM fuel cells revealed that while it can migrate and initially affect performance, these effects can be mitigated, highlighting the compatibility of the triazole structure with fuel cell components. rsc.org
Specialized Material Systems
The versatility of the 1,2,4-triazole scaffold extends to various specialized material systems where its unique electronic and structural properties can be exploited.
Liquid Crystalline Materials
The incorporation of 1,2,4-triazole rings into the core structure of molecules has been shown to induce or modify liquid crystalline behavior. wikipedia.orgmdpi.com These materials, with properties intermediate between those of a conventional liquid and a solid crystal, are crucial for applications in displays and sensors. The non-linear geometry and dipole moment of the triazole ring can influence the self-assembly of molecules into various mesophases. wikipedia.orgmdpi.com
Research on 1,2,3/1,2,4-triazole derivatives has demonstrated that the position of the nitrogen atoms and the nature of the substituent groups play a critical role in determining the type and stability of the liquid crystalline phases. wikipedia.orgmdpi.com For example, calamitic (rod-shaped) liquid crystals based on triazole derivatives have been synthesized and shown to exhibit smectic phases over a broad temperature range. nih.gov The ability of these molecules to form ordered layers is a key attribute for their application in electro-optical devices. mdpi.com
| Triazole Derivative Type | Observed Mesophase | Key Structural Feature | Reference |
| Calamitic 1,2,3-triazole derivatives | Smectic C | Linear molecular shape | nih.gov |
| Di-, tetra-, and hexa-catenar 2,2'-bipyridine (B1663995) based | Not specified | Multiple flexible chains | researchgate.net |
| 1,5-disubstituted-1,2,3-triazoles with pyrimidine | Smectic A and B | Biphenyl moiety in mesogen | researchgate.net |
Optical Waveguide Applications
Supramolecular structures formed by the self-assembly of 1,2,4-triazole derivatives have been shown to function as optical waveguides. nih.gov Specifically, ribbon-like aggregates of 4-aryl-4H-1,2,4-triazoles can propagate photoluminescence, a property essential for the development of photonic circuits and optical sensors. nih.govinnospk.com The organized arrangement of the triazole molecules allows for the efficient transfer of light along the structure. This field of research opens up possibilities for creating new types of organic-based optical components.
Data Storage Technologies
The photochromic and liquid crystalline properties of some 1,2,4-triazole derivatives suggest their potential use in data storage technologies. Materials that can change their optical properties in response to light can be used to write and erase data. For instance, bent-shaped azobenzene (B91143) monomers, which can be coupled with triazole moieties, have been investigated for optical image storage devices due to guest-host effects in liquid crystals. researchgate.net The ability of triazole-containing liquid crystals to form stable, ordered structures could allow for high-density data storage. While direct application of this compound in this area is not yet reported, the fundamental principles of molecular design for data storage could be applied to its derivatives.
Heat Resistance Materials
The high nitrogen content and thermal stability of the 1,2,4-triazole ring make it a valuable component in the synthesis of heat-resistant materials, including energetic materials. nih.govinnospk.comresearchgate.net By combining the 1,2,4-triazole ring with other thermally stable heterocycles like furazan, researchers have developed compounds with excellent thermal stability and high detonation performance. nih.govinnospk.comresearchgate.net
For example, (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene has shown a decomposition temperature of 295 °C, which is superior to that of the conventional explosive RDX. nih.govinnospk.com The synthesis of such compounds often involves strategies like diazotization-cyclization and oxidative amine coupling to create rigid, π-extended structures that contribute to their thermal robustness. nih.govinnospk.comresearchgate.net
| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene | 295 | 8802 | 32.56 | nih.govinnospk.com |
Industrial Chemical and Process Applications
Beyond advanced materials, 1,2,4-triazole derivatives have found utility in various industrial chemical and process applications, primarily due to their reactivity and ability to interact with metal surfaces.
One of the most significant industrial applications of 1,2,4-triazole derivatives is as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comnih.govnih.gov These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The presence of heteroatoms (nitrogen and, in some derivatives, sulfur) and π-electrons in the triazole ring facilitates strong adsorption onto the d-orbitals of the metal. nih.gov
The effectiveness of these inhibitors is dependent on their concentration and molecular structure. For example, studies on various 3-substituted and 3,5-bis-substituted 1,2,4-triazoles have demonstrated high inhibition efficiencies. mdpi.comnih.gov
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) at 1.0 x 10⁻³ M | Reference |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Steel | 1.0 M HCl | 97 | nih.gov |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole (T1) | Mild Steel | 2 M H₃PO₄ | 86 | nih.gov |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Mild Steel | 1.0 M HCl | 95.3 | nih.gov |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide | Mild Steel | 1.0 M HCl | 95.0 | nih.gov |
Furthermore, 1,2,4-triazole derivatives serve as crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals and agrochemicals. innospk.cominnospk.comnih.gov Their stable heterocyclic core provides a scaffold for building more complex molecules with specific biological activities. chemicalbook.commdpi.com For instance, 1-Methyl-1,2,4-triazole is a key intermediate in the synthesis of various pharmaceutical compounds. innospk.com The versatility of the triazole ring allows for the introduction of various functional groups, enabling the fine-tuning of the properties of the final product. researchgate.netrsc.org
Role as Corrosion Inhibitors for Metallic Substrates
The protection of metallic substrates from corrosion is a critical concern across numerous industries. Organic heterocyclic molecules, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. researchgate.net 1,2,4-triazole derivatives are exemplary in this regard, offering robust protection for various metals, including carbon steel and aluminum brass. researchgate.netacs.org
The inhibitory action of these compounds stems from the presence of multiple nitrogen atoms in the triazole ring, which act as active centers for adsorption. researchgate.net This adsorption can be a physical process, a chemical process (chemisorption), or a combination of both, leading to the formation of a protective film that isolates the metal from the corrosive environment. acs.org Studies have shown that the effectiveness of these inhibitors is concentration-dependent, with optimal concentrations providing significant corrosion resistance. acs.orgnih.gov
For instance, research on two novel 1,2,4-triazole derivatives, (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2), demonstrated their efficacy in protecting carbon steel in a 1M HCl solution. researchgate.net Similarly, 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), and 3,5-diamino-1,2,4-triazole (DAT) have been shown to effectively inhibit the corrosion of aluminum brass in a 3.5 wt.% NaCl solution. acs.org
Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives
| Inhibitor | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Optimal Concentration |
|---|---|---|---|---|
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 87.09 | 3 mM |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 85.06 | 3 mM |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | 3 mmol/L |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | 3 mmol/L |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | 3 mmol/L |
Catalytic Roles in Polymerization and Epoxy Resin Curing Processes
The utility of 1,2,4-triazole derivatives extends to the polymer industry, where they can function as catalysts or curing agents. Their unique chemical structure, featuring tertiary amine-like nitrogen atoms, allows them to participate in and accelerate polymerization reactions.
In the context of epoxy resins, which are widely used as adhesives, coatings, and composite materials, proper curing is essential to achieve desired mechanical and thermal properties. 1,2,4-triazole derivatives can act as effective curing agents or accelerators. nih.gov For example, some amino triazole derivatives have been physically incorporated into epoxy coating formulations to enhance their properties. journalijar.com The triazole's nitrogen atoms can initiate the ring-opening of the epoxy groups, leading to cross-linking and the formation of a durable polymer network. acs.org Research has shown that triazole-functionalized carbon nanofibers can be covalently anchored onto an epoxy network, which not only aids in the dispersion of the nanofibers but also contributes to a robust interface between the filler and the matrix. evitachem.com
Application as Reagents in Analytical Chemistry
Contributions to Agrochemical Formulations
The agrochemical sector has significantly benefited from the diverse biological activities of 1,2,4-triazole derivatives. These compounds are integral components in the formulation of various plant protection agents and growth regulators.
Components in Plant Protection Agents (e.g., Insecticides, Fungicides)
1,2,4-triazoles are a cornerstone in the development of modern fungicides. nih.gov They are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). scispace.com This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi. scispace.com Numerous commercial fungicides, such as Difenoconazole, are based on the 1,2,4-triazole scaffold. scispace.com The synthesis of novel 1,2,4-triazole derivatives containing other bioactive moieties, such as oxime ether and phenoxy pyridinyl, has led to compounds with potent fungicidal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. scispace.com
Beyond their fungicidal properties, certain 1,2,4-triazole derivatives have been investigated for their insecticidal activity. researchgate.net
Plant Growth Regulation and Retardant Agents
Certain 1,2,4-triazole derivatives function as plant growth regulators. researchgate.net They can influence various physiological processes in plants, including cell elongation, germination, and stress tolerance. For example, Paclobutrazol, a well-known plant growth retardant, contains a 1,2,4-triazole ring. dergipark.org.tr Research into other derivatives, such as ( researchgate.netacs.orgjournalijar.comtriazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids and amides, has demonstrated their potential to regulate root growth in cucumber seedlings. researchgate.net
Nitrification Inhibition in Agricultural Fertilizers
Nitrogen is a crucial nutrient for plant growth, but a significant portion of nitrogen-based fertilizers can be lost from the soil through nitrification, a microbial process that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). Nitrate is more susceptible to leaching and denitrification, leading to economic losses and environmental pollution. Nitrification inhibitors are compounds that slow down this conversion, thereby improving nitrogen use efficiency.
1,2,4-triazole derivatives have emerged as effective nitrification inhibitors. researchgate.net They are thought to act by inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification. acs.orgacs.org Studies have shown that substituted 1,2,3-triazoles can outperform commercial inhibitors like 3,4-dimethylpyrazole phosphate (B84403) (DMPP), especially at elevated soil temperatures. nih.gov The inhibitory efficacy of these compounds can be influenced by their structural properties, such as lipophilicity, which affects their ability to access the membrane-bound AMO enzyme. acs.org
Performance of Triazole-Based Nitrification Inhibitors
| Inhibitor | Soil Type | Temperature (°C) | Observation |
|---|---|---|---|
| 4-amino-1,2,4-triazole (ATC) | Alkaline calcareous soil | 35 | Inhibitory effect persisted for up to 4 weeks, outperforming DCD and DMPP. researchgate.net |
| 4-amino-1,2,4-triazole (ATC) | Alkaline calcareous soil | 25 | Comparable inhibitory effect to DCD and DMPP. researchgate.net |
| Substituted 1,2,3-triazoles (e.g., N013) | Alkaline soil (pH 8.8) | 35 | Better NH₄⁺-N retention compared to DMPP. nih.govresearchgate.net |
| 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) | Various agricultural soils (pH 4.7-7.5) | 21 | Effective retention of ammonium and suppression of nitrate and nitrous oxide production over 21 days. acs.org |
Q & A
Q. What are the key synthetic routes for 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, and how can regioselectivity be optimized?
The compound can be synthesized via microwave-assisted regioselective methods, which improve reaction efficiency and yield. For example, substituents on the triazole ring are influenced by reaction temperature and solvent polarity. Microwave irradiation (e.g., 150–200 W, 80–120°C) enhances reaction rates and reduces side products. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (e.g., δ 3.82 ppm for methoxy groups) and elemental analysis are critical for confirming structure and purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Key techniques include:
- NMR : Identify proton environments (e.g., propyl chain protons at δ 1.0–1.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- DEPT-Q NMR : Assigns carbon types (e.g., quaternary carbons near 160 ppm for triazole rings).
- Elemental analysis : Confirms empirical formula (e.g., CHN, expected C: 47.61%, H: 7.99%, N: 44.40%) .
Q. What safety protocols are essential when handling this compound?
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Store at –20°C for long-term stability, and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can molecular docking studies predict the antiviral activity of this compound analogs?
Computational tools like AutoDock Vina or Schrödinger Suite can model interactions with viral targets (e.g., HIV-1 reverse transcriptase). Focus on hydrophobic pockets (e.g., W229 cavity) and hydrogen-bonding residues (e.g., Lys101, Tyr188). Validate predictions with in vitro RT inhibition assays, measuring IC values using non-radioactive ELISA kits .
Q. What crystallographic methods resolve structural ambiguities in triazole derivatives?
- Single-crystal XRD : Use Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters (e.g., monoclinic P2/c space group).
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···N bonds) using CrystalExplorer .
Q. How does substituent variation impact the biological activity of triazol-3-amine derivatives?
- Electron-withdrawing groups (e.g., –NO, –Cl) enhance binding to enzymatic targets by increasing electrophilicity.
- Propyl/methyl chains improve lipophilicity, affecting membrane permeability (logP ~1.5–2.0).
- Test via comparative SAR studies: Synthesize analogs (e.g., 5-(4-chlorophenyl)-1-propyl derivatives) and evaluate IC shifts in enzyme inhibition assays .
Q. What analytical strategies address contradictions in solubility and stability data?
- High-throughput solubility screening : Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- DFT calculations : Predict tautomeric stability (e.g., 1H vs. 4H tautomers) using Gaussian09 at B3LYP/6-311++G(d,p) level .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
